molecular formula C25H20ClNO7S B12456638 2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12456638
M. Wt: 513.9 g/mol
InChI Key: UNILWCCGGBLMLL-UHFFFAOYSA-N
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Description

2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions One common approach is to start with the preparation of the thiophen-2-ylcarbonyl intermediate, which is then reacted with 4-hydroxyphenylacetic acid to form the ester linkage

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may include the use of Lewis acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate
  • 2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-fluoro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Uniqueness

The uniqueness of 2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H20ClNO7S

Molecular Weight

513.9 g/mol

IUPAC Name

[2-oxo-2-[4-(thiophene-2-carbonyloxy)phenyl]ethyl] 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C25H20ClNO7S/c1-32-21-9-6-17(26)12-19(21)27-13-16(11-23(27)29)24(30)33-14-20(28)15-4-7-18(8-5-15)34-25(31)22-3-2-10-35-22/h2-10,12,16H,11,13-14H2,1H3

InChI Key

UNILWCCGGBLMLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4

Origin of Product

United States

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